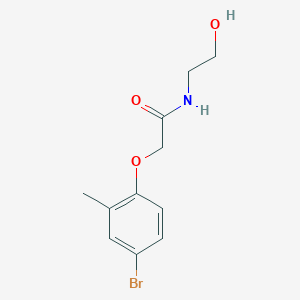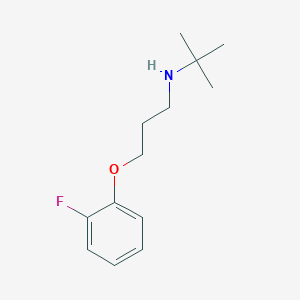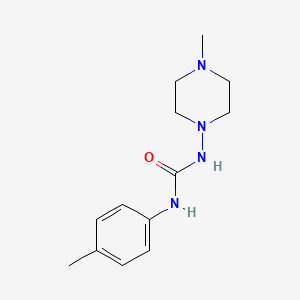
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone
Descripción general
Descripción
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone, also known as NPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. NPQ belongs to the quinoline family and contains a nitro group, a phenyl group, and a pyrrolidine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is not fully understood, but it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by disrupting the parasite's mitochondrial function. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its therapeutic potential. Furthermore, the compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This information could be used to design more potent and selective analogs of this compound for drug development. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems could be explored further.
Métodos De Síntesis
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been synthesized using several methods, including the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinecarboxaldehyde, followed by nitration of the resulting product with nitric acid. Another method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinylamine, followed by nitration with nitric acid. Both methods have been reported to yield this compound in moderate to good yields.
Aplicaciones Científicas De Investigación
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit anticancer, antimalarial, and antitubercular activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCAPHXUBSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319600 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
334501-12-1 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)